methyl 2-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Name: Methyl 2-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Molecular Formula: C₂₃H₁₆ClFN₂O₅S
CAS Number: 883818-73-3
Molecular Weight: 486.91 g/mol
This compound belongs to the thiazole family and combines elements from various chemical classes. It’s a hybrid of a pyrrole, a benzoyl group, and a thiazole ring. Its unique structure suggests potential biological activity.
Preparation Methods
Synthetic Routes:: Unfortunately, detailed synthetic routes for this compound are scarce in the literature. researchers have likely explored various strategies involving condensation reactions, cyclizations, and functional group manipulations.
Industrial Production:: As of now, industrial-scale production methods remain undisclosed. Researchers may need to explore custom synthesis or adapt existing methodologies.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl group could undergo oxidation.
Substitution: The chlorobenzoyl group is susceptible to nucleophilic substitution.
Reduction: Reduction of the keto group may yield a corresponding alcohol.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Oxidation: Hydroxylation products.
- Substitution: Various derivatives with modified benzoyl or thiazole moieties.
- Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry::
Drug Discovery: Investigate its potential as a lead compound for novel drugs.
Catalysis: Explore its catalytic properties due to the thiazole ring.
Anticancer: Assess its cytotoxic effects on cancer cells.
Anti-inflammatory: Investigate its anti-inflammatory properties.
Enzyme Inhibition: Study its impact on specific enzymes.
Agrochemicals: Evaluate its pesticidal properties.
Materials Science: Explore its use in functional materials.
Mechanism of Action
The compound likely interacts with cellular targets, affecting signaling pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While no direct analogs exist, we can draw parallels to related structures:
- Other thiazole-containing compounds, such as thioamides and thiazolidinediones, exhibit similar reactivity.
Methyl 2-[3-(4-chlorobenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: (CAS: 381706-06-5) shares some features.
Properties
Molecular Formula |
C23H16ClFN2O5S |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H16ClFN2O5S/c1-11-20(22(31)32-2)33-23(26-11)27-17(14-5-3-4-6-15(14)25)16(19(29)21(27)30)18(28)12-7-9-13(24)10-8-12/h3-10,17,28H,1-2H3/b18-16+ |
InChI Key |
SDZWAHGAAHUFBX-FBMGVBCBSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4F)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F)C(=O)OC |
Origin of Product |
United States |
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